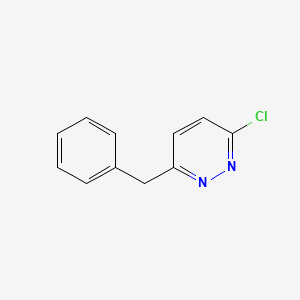

3-Benzyl-6-chloropyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Benzyl-6-chloropyridazine is a chemical compound with the molecular formula C11H9ClN2 . It has an average mass of 204.656 Da and a monoisotopic mass of 204.045425 Da .

Molecular Structure Analysis

The molecular structure of 3-Benzyl-6-chloropyridazine consists of a pyridazine ring substituted with a benzyl group at the 3-position and a chlorine atom at the 6-position . The exact structure can be determined using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations .Physical And Chemical Properties Analysis

3-Benzyl-6-chloropyridazine has a molecular weight of 204.66 . Further physical and chemical properties such as melting point, boiling point, and density can be determined using various spectroscopic techniques .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Pyridazine derivatives have been investigated for their potential as corrosion inhibitors. A study highlighted the inhibitory effect of new pyridazine derivatives on the corrosion of mild steel in 1 M HCl. These compounds, including 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, were found to be effective in reducing corrosion, attributing their efficiency to the presence of nitrogen atoms and unsaturated groups which facilitate adsorption on the metal surface (Mashuga et al., 2017).

Synthetic Chemistry and Structural Analysis

Pyridazine derivatives have been synthesized and analyzed for their structural properties. For instance, the synthesis and structure analysis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been documented, showcasing the significance of pyridazine analogs in medicinal chemistry due to their pharmaceutical importance (Sallam et al., 2021).

Biological Activity Evaluation

Research has also delved into the synthesis of pyridazine derivatives for the evaluation of their biological activities. Studies include the synthesis of novel indolylpyridazinone derivatives with anticipated biological activity, underscoring the versatility of pyridazine compounds in generating pharmacologically relevant molecules (Abubshait, 2007).

Materials Science and Photophysical Properties

Pyridazine derivatives have been explored in materials science, particularly in synthesizing novel compounds with potential photophysical properties. A study on triphenylene analogues with B2N2C2 cores synthesized through chelation of pyridazine derivatives highlighted the aromaticity and potential applications of these compounds in optical materials (Jaska et al., 2006).

Anticorrosive Properties

Further research into the anticorrosive properties of pyridazine derivatives found that these compounds, particularly those containing sulfur atoms, exhibit significant inhibition efficiency against the corrosion of pure iron in HCl solution, demonstrating the practical applications of pyridazine derivatives in protecting metals from corrosion (Chetouani et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

3-benzyl-6-chloropyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-11-7-6-10(13-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTLFJNMPWCXRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-6-chloropyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

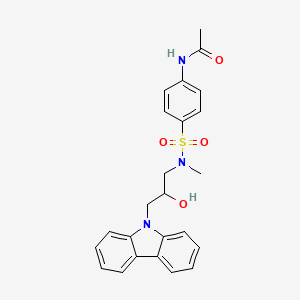

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)

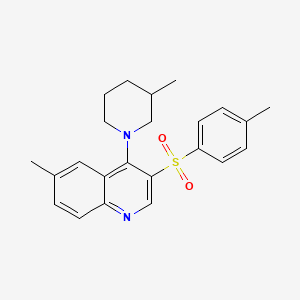

![N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728111.png)

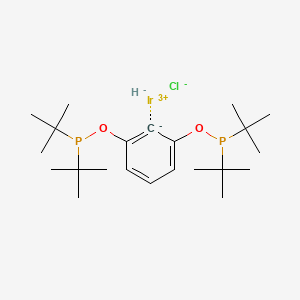

![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B2728118.png)

![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-4,6-dimethylnicotinonitrile](/img/structure/B2728124.png)